cis-Chlordane

Beschreibung

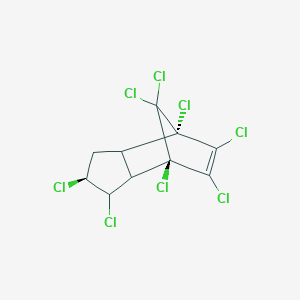

Structure

2D Structure

Eigenschaften

Key on ui mechanism of action |

In vivo effects of chlordane on brain atpase activities in rats fed with iron sufficient (is) & deficient (id) diets were investigated. Male sprague-dawley rats were fed with 0, 25, 50, and 100 ppm chlordane mixed with is & id diets for 12 wk. Na+, K+ & oligomycin sensitive (os) and insensitive (oi) Mg2+ ATPase activities were determined. Na+, K+ and os Mg2+ ATPase were decr significantly in treated rats. Oligomycin insensitive Mg2+ ATPase was unaffected by chlordane treatment. Na+, K+ & os Mg2+ ATPase activities decr in dose dependent manner reaching a max of 60 & 75% in 100 ppm group fed on id diets as compared to controls receiving the same diet. The rats fed is diets also showed decr enzyme activities but the decr was 15-20% less than id groups at any dose of chlordane. These results suggest that chlordane may be exerting its toxic action by inhibiting the ATPase system. Although all organochlorine insecticides are CNS stimulants, their exact mechanisms of action may vary. ... Cyclodienes, hexachlorocyclohexanes, and toxaphene and related compounds are thought to exert their toxic effects through inhibition of gamma-aminobutyric acid. Cyclodienes act as antagonists at inotropic receptors for gamma-aminobutyric acid, decreasing the uptake of chloride ions, which results only in a partial repolarization of the neuron and a state of uncontrolled excitation. Cis- and trans-chlordane and their metabolites ... bind irreversibly with cellular macromolecules such as protein, ribonucleic acid (RNA), and deoxyribonucleic acid (DNA). Binding to these macromolecules may lead to cell death or altered cellular function. In addition, cis- and trans-chlordane, heptachlor, and heptachlor epoxide increase the generation of superoxide in cultures of guinea pig polymorphonuclear leukocytes. This was probably an indirect effect of activation of phospholipase C, or of increasing the intracellular concentration of free ionized calcium, rather than a direct effect on protein kinase C. The primary effect, induction of hepatic cytochrome P-450 and other microsomal protein, is accompanied by a large increase in the volume of the smooth endoplasmic reticulum, which results in hepatocellular enlargement and hypertrophy. ... In mice treated repeatedly over several weeks, the body burden of the chlordane isomers decreased, and the body burden of oxychlordane increased with time. This suggests that chlordane induces its own metabolism, probably to intermediates that bind to and disrupt the function of vital cellular macromolecules. A possible mechanism may be that the components and metabolites of chlordane exert their effects by altering the permeability of the mitochondrial membrane, inhibiting mitochondrial oxidative phosphorylation. Also, chlordane may induce production of superoxide, which may result in lipoperoxidation, a known mechanism of toxicity to the liver. |

|---|---|

CAS-Nummer |

5103-71-9 |

Molekularformel |

C10H6Cl8 |

Molekulargewicht |

409.8 g/mol |

IUPAC-Name |

(1R,2R,3S,4R,6R,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene |

InChI |

InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2-,3-,4-,5-,8+,9-/m1/s1 |

InChI-Schlüssel |

BIWJNBZANLAXMG-IDTQJTQFSA-N |

Verunreinigungen |

Several new components of technical chlordane were discovered using electron capture, negative ionization gas chromatographic mass spectrometry. These compounds have 10-12 chlorines and are produced by the condensation of three cyclopentadiene molecules. The most abundant compound has a molecular weight of 606 and has the elemental composition C15H6Cl12. This compound and a series of related compounds were also identified as contaminants in human adipose tissue samples. These compounds are approximately 0.01-0.03% of the technical chlordane mixture, and they have average concentrations in human adipose tissue of 0.4-0.7 ng/g of fat. They are more highly retained in human adipose tissue than chlordane-like compounds containing eight or fewer chlorine atoms. |

Isomerische SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H]1Cl)Cl)[C@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Kanonische SMILES |

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Siedepunkt |

175 °C @ 1 mm Hg at 0.27kPa: 175 °C decomposes Decomposes |

Color/Form |

Viscous, amber-colored liquid Colorless, viscous liquid White crystals |

Dichte |

1.59-1.63 @ 25 °C Relative density (water = 1): 1.59 - 1.63 1.56 (77 °F): 1.6 |

Flammpunkt |

Solution: 225 °F (open cup), 132 °F (closed cup) |

melting_point |

Melting point: 106-107 °C cis-isomer; 104-105 °C trans-isomer 217-228 °F |

Andere CAS-Nummern |

5103-71-9 |

Physikalische Beschreibung |

Solid; [Cerilliant MSDS] |

Piktogramme |

Acute Toxic; Irritant; Environmental Hazard |

Löslichkeit |

Miscible with aliphatic and aromatic hydrocarbon solvents, including deodorized kerosene In water, 0.056 mg/L @ 25 °C Solubility in water: none 0.0001% |

Synonyme |

(1R,2S,3aS,4S,7R,7aS)-rel-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-Methano-1H-indene; (1α,2α,3aα,4β,7β,7aα)-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene; 1α,2α,4β,5,6,7β,8,8-Octachloro-3aα,4,7,7aα-tetrahydro- |

Dampfdichte |

14: (air= 1 at boiling point of chlordane) 14 |

Dampfdruck |

0.000036 [mmHg] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of cis-Chlordane

This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of cis-chlordane, a significant component of the organochlorine pesticide chlordane (B41520). The information is intended for researchers, scientists, and professionals in drug development and environmental science.

Introduction to Chlordane

Chlordane is a synthetic organochlorine compound first produced in 1948 that was widely used as a pesticide for agricultural and domestic purposes until its ban in many countries due to its persistence in the environment and adverse health effects.[1] Technical-grade chlordane is not a single chemical but a complex mixture of over 140 related compounds.[2][3] The primary active ingredients in this mixture are the stereoisomers of chlordane, with this compound (also known as α-chlordane) and trans-chlordane (B41516) (also known as γ-chlordane) being the most abundant, constituting 60-75% of the mixture.[2][4]

Chemical Structure of this compound

The systematic IUPAC name for chlordane is 1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methanoindane.[1] Its chemical formula is C₁₀H₆Cl₈, and it has a molar mass of approximately 409.76 g/mol .[1]

The core structure of chlordane is a hexachlorocyclopentadiene (B6142220) ring fused with a cyclopentene (B43876) ring. The stereochemistry of the chlorine atoms attached to the cyclopentene ring gives rise to its various isomers. In this compound, the chlorine atoms at the C1 and C2 positions are on the same side of the molecule.

Stereoisomerism of Chlordane

The stereoisomerism of chlordane is complex and a source of potential confusion due to historical nomenclature. The primary forms of isomerism exhibited by chlordane are diastereomerism and enantiomerism.

3.1. Diastereomers: cis- and trans-Chlordane

The two major diastereomers of chlordane are this compound and trans-chlordane.[4]

-

This compound (α-chlordane): In this isomer, the chlorine atoms at the C1 and C2 positions of the tetrahydro-4,7-methanoindane ring system are oriented on the same side (cis) relative to each other.[2]

-

trans-Chlordane (γ-chlordane): In this isomer, the chlorine atoms at the C1 and C2 positions are on opposite sides (trans) of the ring.[2]

The ratio of cis- to trans-chlordane in technical chlordane can vary depending on the manufacturing process, but one description approximates the composition as 19% this compound and 24% trans-chlordane.[2][4]

3.2. Enantiomers

Due to the presence of chiral centers, both cis- and trans-chlordane are chiral molecules and exist as pairs of enantiomers (non-superimposable mirror images).[5]

-

(+)-cis-Chlordane and (-)--cis-Chlordane

-

(+)-trans-Chlordane and (-)--trans-Chlordane

These enantiomers have identical physical and chemical properties in an achiral environment but may exhibit different biological activities and degradation rates in chiral environments, such as biological systems and soil.[5][6] Studies have shown that the enantiomeric fractions of chlordane isomers in the environment can deviate from the racemic mixture found in the technical product, indicating stereoselective degradation or transport.[6][7]

The following diagram illustrates the stereoisomeric relationships of chlordane.

Physical and Chemical Properties

The physical and chemical properties of cis- and trans-chlordane are summarized in the table below. While the enantiomers of each isomer have identical physical properties, the properties of the diastereomers differ slightly.

| Property | This compound | trans-Chlordane | Reference |

| Molecular Weight | 409.76 g/mol | 409.76 g/mol | [8] |

| CAS Number | 5103-71-9 | 5103-74-2 | [1] |

| Melting Point | 106–107°C | 104–105°C | [8] |

| Vapor Pressure (crystal, 25°C) | 3.0 x 10⁻⁶ mmHg | 3.9 x 10⁻⁶ mmHg | [8] |

| Vapor Pressure (supercooled liquid, 25°C) | 2.2 x 10⁻⁵ mmHg | 2.9 x 10⁻⁵ mmHg | [8] |

| Water Solubility (25°C) | 0.056 mg/L (for a 75:25 cis:trans mixture) | 0.056 mg/L (for a 75:25 cis:trans mixture) | [8] |

| Log Kow | 5.54 (estimated for pure chlordane) | 5.54 (estimated for pure chlordane) | [8] |

| Log Koc | 3.49–4.64 | 6.3 | [8] |

| Henry's Law Constant (25°C) | 4.85 x 10⁻⁵ atm-m³/mol | 8.31 x 10⁻⁵ atm-m³/mol | [8] |

Experimental Protocols

5.1. General Analytical Methodology

The method of choice for the qualitative and quantitative analysis of chlordane isomers is gas chromatography (GC), often coupled with an electron capture detector (ECD) or a mass spectrometer (MS).[4]

-

Sample Preparation: Extraction of chlordane from environmental or biological matrices typically involves liquid-solid or liquid-liquid extraction with organic solvents, followed by a cleanup step to remove interfering substances. Gel-permeation chromatography can be used for cleanup, especially for fatty tissues.[4]

-

GC-ECD Analysis: This is a highly sensitive method for detecting chlorinated compounds. Separation of cis- and trans-chlordane is achieved on a capillary GC column with a nonpolar or semi-polar stationary phase.

-

GC-MS Analysis: This provides confirmation of the identity of the isomers based on their mass spectra. Selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.[9]

5.2. Chiral Separation

To separate the enantiomers of cis- and trans-chlordane, chiral gas chromatography is required. This technique uses a GC column with a chiral stationary phase, which allows for the differential interaction and separation of the enantiomers.

The following diagram outlines a general workflow for the analysis of chlordane isomers.

Conclusion

This compound is a key stereoisomer within the complex mixture of technical chlordane. Understanding its chemical structure and stereoisomeric relationships with trans-chlordane and their respective enantiomers is crucial for assessing its environmental fate, bioaccumulation, and toxicity. While the physical properties of the diastereomers are similar, their biological activities can differ significantly due to stereoselective processes in living organisms. The analytical methods outlined provide the basis for the continued monitoring and study of these persistent environmental pollutants.

References

- 1. Chlordane - Wikipedia [en.wikipedia.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chlordane enantiomers and temporal trends of chlordane isomers in arctic air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chlordane Enantiomers and Temporal Trends of Chlordane Isomers in Arctic Air | Scilit [scilit.com]

- 8. Table 4-2, Physical and Chemical Properties of Chlordane - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of alpha-Chlordane

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Chlordane is one of the primary stereoisomers found in technical grade chlordane (B41520), a broad-spectrum organochlorine insecticide extensively used from the 1940s until its ban in most countries by the 1980s due to its persistence, bioaccumulation, and toxicity.[1] Despite its discontinued (B1498344) use, alpha-chlordane remains a significant environmental contaminant and a subject of toxicological research. Understanding its physicochemical properties is fundamental to assessing its environmental fate, transport, and biological interactions. This guide provides a comprehensive overview of the core physicochemical characteristics of alpha-chlordane, detailed experimental methodologies for their determination, and visualizations of its metabolic and neurotoxic pathways.

Physicochemical Properties of alpha-Chlordane

The following table summarizes the key physicochemical properties of alpha-chlordane. These parameters are crucial for predicting its behavior in various environmental and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆Cl₈ | [2][3][4][5] |

| Molecular Weight | 409.78 g/mol | [2][3][4] |

| Physical State | Solid | [2] |

| Melting Point | 106-107 °C | [5][6] |

| Boiling Point | 175 °C at 2 mmHg | [6][7] |

| Water Solubility | 0.056 mg/L at 25 °C (for a cis:trans mixture) | [6] |

| Vapor Pressure | 3.0 x 10⁻⁶ mmHg at 25 °C (crystal) | [6] |

| Octanol-Water Partition Coefficient (log Kow) | 5.54 (estimated for pure chlordane) | [6][8] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances is guided by standardized protocols to ensure accuracy, reproducibility, and comparability of data. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are internationally recognized standards for this purpose.[3][4][7][9] Below are detailed methodologies for determining the key physicochemical properties of alpha-chlordane, based on these guidelines.

Melting Point Determination (OECD Guideline 102)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure.

-

Apparatus: A capillary tube melting point apparatus (e.g., Mel-Temp or Thiele tube) is commonly used.[8][10]

-

Procedure:

-

A small, finely powdered sample of alpha-chlordane is packed into a capillary tube to a height of 2-4 mm.[11]

-

The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer.

-

The sample is heated at a slow, controlled rate (approximately 1 °C/min) near the expected melting point.

-

The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range. For a pure substance, this range should be narrow.

-

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12]

-

Apparatus: A dynamic method using a distillation setup or a static method using a vapor pressure apparatus can be employed. The Thiele tube method is suitable for small sample sizes.[13]

-

Procedure (Siwoloboff Method):

-

A small amount of liquid alpha-chlordane (if melted) is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

The assembly is attached to a thermometer and heated in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

-

Apparatus: A thermostatted shaker or magnetic stirrer, centrifugation equipment, and an analytical instrument for quantification (e.g., gas chromatography).

-

Procedure (Flask Method):

-

An excess amount of solid alpha-chlordane is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

The solution is centrifuged or filtered to remove undissolved particles.

-

The concentration of alpha-chlordane in the aqueous phase is determined using a suitable analytical method, such as gas chromatography with electron capture detection (GC-ECD), which is highly sensitive for chlorinated compounds.

-

Vapor Pressure (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.

-

Apparatus: A gas saturation (transpiration) apparatus or a static vapor pressure measurement device.

-

Procedure (Gas Saturation Method):

-

A stream of inert gas (e.g., nitrogen) is passed at a known, slow flow rate through or over a sample of alpha-chlordane maintained at a constant temperature.

-

The gas becomes saturated with the vapor of the substance.

-

The vapor is then trapped from the gas stream using a suitable sorbent material.

-

The amount of trapped alpha-chlordane is quantified analytically.

-

The vapor pressure is calculated from the amount of substance transported and the volume of gas passed.

-

Octanol-Water Partition Coefficient (Kow) (OECD Guideline 107 & 117)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is defined as the ratio of its concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium.

-

Apparatus: Shake flasks or a high-performance liquid chromatography (HPLC) system.

-

Procedure (Shake Flask Method):

-

A small amount of alpha-chlordane is dissolved in either n-octanol or water.

-

The solution is placed in a flask with the other immiscible solvent (water or n-octanol, respectively). Both phases should be mutually saturated beforehand.

-

The flask is shaken at a constant temperature until equilibrium is reached.

-

The phases are separated by centrifugation.

-

The concentration of alpha-chlordane in both the n-octanol and water phases is determined analytically.

-

The Kow is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logarithm of this value (log Kow) is commonly reported.

-

-

Procedure (HPLC Method):

-

An HPLC system with a reverse-phase column (e.g., C18) is used.

-

A calibration curve is generated by injecting standard compounds with known log Kow values and recording their retention times.

-

alpha-Chlordane is injected under the same conditions, and its retention time is measured.

-

The log Kow of alpha-chlordane is estimated by interpolation from the calibration curve.[1]

-

Mandatory Visualizations

Metabolic Pathway of alpha-Chlordane

alpha-Chlordane is metabolized in the liver primarily by the cytochrome P450 monooxygenase system.[2] This process involves oxidation and dechlorination reactions, leading to the formation of various metabolites, with oxychlordane (B150180) being a major and persistent product.

Caption: Metabolic activation of alpha-Chlordane by Cytochrome P450 enzymes.

Neurotoxic Mechanism of Action of alpha-Chlordane

The primary neurotoxic effect of alpha-chlordane is its action as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A (GABAA) receptor.[14][15][16][17] By blocking the chloride ion channel associated with this receptor, it inhibits the normal inhibitory neurotransmission in the central nervous system, leading to hyperexcitability and convulsions.[18]

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. store.astm.org [store.astm.org]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. search.library.brandeis.edu [search.library.brandeis.edu]

- 5. U-M Library Search [search.lib.umich.edu]

- 6. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. oecd.org [oecd.org]

- 8. thinksrs.com [thinksrs.com]

- 9. oecd.org [oecd.org]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. byjus.com [byjus.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Exposure to the organochlorine pesticide cis-chlordane induces ALS-like mitochondrial perturbations in stem cell-derived motor neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chlordane (Ref: OMS 1437) [sitem.herts.ac.uk]

- 16. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. npic.orst.edu [npic.orst.edu]

- 18. Inhibition of 4-aminobutyric acid (GABA) turnover by chlordane - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of cis-Chlordane Standards

Introduction

Chlordane (B41520) is a synthetic organochlorine insecticide introduced in the 1940s.[1][2] Due to its persistence in the environment and potential harm to human health, its use has been banned or severely restricted in many countries since the 1980s.[1][2] Technical grade chlordane is not a single compound but a complex mixture of over 140 related compounds, with the primary active components being the stereoisomers this compound (also known as α-chlordane) and trans-chlordane (B41516) (also known as γ- or beta-chlordane).[1][3][4] High-purity this compound is essential as a certified reference material for the accurate environmental monitoring and toxicological studies of chlordane residues. This guide provides a detailed overview of the synthesis and purification methods for preparing this compound analytical standards.

Synthesis of Chlordane Isomers

The synthesis of chlordane is a two-step process that begins with a Diels-Alder reaction to form an intermediate, which is then chlorinated.[1][3][5][6]

-

Step 1: Diels-Alder Reaction to Form Chlordene (B1668713) The process starts with the condensation of hexachlorocyclopentadiene (B6142220) and cyclopentadiene. This [4+2] cycloaddition reaction, a type of Diels-Alder reaction, yields the intermediate compound known as chlordene.[1][3][5][6]

-

Step 2: Chlorination of Chlordene The chlordene intermediate is subsequently chlorinated to produce chlordane. This step results in a mixture of isomers, predominantly this compound and trans-chlordane, along with other related compounds like trans-nonachlor (B44118) and heptachlor (B41519).[1][3] The reaction can be catalyzed by a Lewis acid.[3] An alternative method involves using sulfuryl chloride as the chlorinating agent in the presence of a catalyst, which can reportedly produce a preponderance of a single stereoisomer.[7]

The overall synthesis pathway is illustrated below.

Data Presentation: Properties and Composition

The physical properties and typical composition of technical chlordane are crucial for developing effective purification strategies.

Table 1: Physical Properties of Chlordane Isomers

| Property | This compound (α) | trans-Chlordane (γ) | Reference |

| CAS Number | 5103-71-9 | 5103-74-2 | [1] |

| Molecular Formula | C₁₀H₆Cl₈ | C₁₀H₆Cl₈ | [1] |

| Molar Mass | 409.76 g/mol | 409.76 g/mol | [1] |

| Melting Point | 106–107 °C | 104–105 °C | [3] |

| Water Solubility | Very low (~9 µg/L at 25°C for mixture) | Very low (~9 µg/L at 25°C for mixture) | [8] |

| Appearance | White solid | White solid | [1] |

Table 2: Typical Composition of Technical Grade Chlordane

| Component | Percentage in Mixture | Reference |

| This compound | 15% | [4] |

| trans-Chlordane | 15% | [4] |

| trans-Nonachlor | 9.7% | [4] |

| Heptachlor | 3.8% | [4] |

| Other related compounds | 56.5% | [4] |

Note: The exact composition can vary between production batches and manufacturers.[9]

Purification of this compound

The primary challenge in producing this compound standards is its separation from the complex isomeric and byproduct mixture of the technical product. This requires robust purification techniques, primarily centered around chromatography.

Experimental Protocol: Chromatographic Purification

A common approach involves a multi-step cleanup and separation process using column chromatography with adsorbents like Florisil or silica (B1680970) gel.[10][11] High-performance liquid chromatography (HPLC) offers higher resolution for separating closely related isomers.[12]

1. Sample Preparation and Extraction

-

Objective: To dissolve the technical chlordane mixture in a suitable solvent for chromatographic loading.

-

Protocol:

-

Dissolve a known quantity of technical chlordane in a non-polar solvent such as hexane (B92381) or petroleum ether.[11]

-

The solution is now ready for column chromatography. For complex matrices (e.g., environmental samples), a preliminary liquid-liquid extraction with a solvent like acetonitrile (B52724) may be used to partition the pesticides away from fats and oils.[11]

-

2. Column Chromatography Cleanup (Florisil)

-

Objective: To perform a bulk separation of chlordane isomers from other interfering compounds.

-

Protocol:

-

Prepare a chromatographic column packed with activated Florisil (magnesium silicate).[11] Florisil is activated by heating at 130°C for at least 5 hours.[11]

-

Load the dissolved chlordane mixture onto the column.

-

Elute the column with a sequence of solvents of increasing polarity. A common scheme involves an initial elution with a non-polar solvent (e.g., hexane) followed by elution with mixtures of hexane and a slightly more polar solvent (e.g., diethyl ether).

-

Collect fractions and analyze each using Gas Chromatography with an Electron Capture Detector (GC-ECD) to identify fractions rich in this compound.

-

3. High-Performance Liquid Chromatography (HPLC) Separation

-

Objective: To achieve high-resolution separation of this compound from trans-chlordane and other closely related isomers.

-

Protocol:

-

Pool the this compound-rich fractions from the column chromatography step and concentrate the volume.

-

Inject the concentrate into an HPLC system. A study by Champion et al. successfully used a polysaccharide-based chiral stationary phase (CHIRALCEL OD) with a hexane mobile phase to separate the enantiomers of both cis- and trans-chlordane, demonstrating the column's high resolving power for these isomers.[12]

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified solid this compound standard.

-

4. Purity Verification

-

Objective: To confirm the identity and assess the purity of the final product.

-

Protocol:

-

Analyze the purified material using high-resolution Gas Chromatography/Mass Spectrometry (GC/MS) to confirm its molecular weight and fragmentation pattern.[13]

-

Determine the purity by comparing the peak area of this compound to any remaining impurities using GC-ECD, which is highly sensitive to halogenated compounds.[10]

-

The purification workflow is outlined in the diagram below.

References

- 1. Chlordane - Wikipedia [en.wikipedia.org]

- 2. npic.orst.edu [npic.orst.edu]

- 3. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. rais.ornl.gov [rais.ornl.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. US2598561A - Method for production of chlordane - Google Patents [patents.google.com]

- 8. epa.gov [epa.gov]

- 9. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Liquid chromatographic separation of the enantiomers of trans-chlordane, this compound, heptachlor, heptachlor epoxide and alpha-hexachlorocyclohexane with application to small-scale preparative separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Ghost of Chlordane: A Technical Retrospective on a Persistent Pesticide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive historical context of the use of technical chlordane (B41520), a once-widely used but now-banned organochlorine pesticide. This document details its development, application, regulation, and the lasting environmental and toxicological legacy it has left behind. Quantitative data on its production and environmental presence are summarized, key experimental methodologies are detailed, and the molecular mechanisms of its toxicity are visualized to offer a thorough resource for the scientific community.

A History of Use and Regulation

Technical chlordane, a complex mixture of chlordane isomers and related compounds, was first commercially produced in the United States in 1947.[1][2] From 1948 until 1988, it was extensively used for various purposes, including agricultural applications on crops like corn and citrus, on home lawns and gardens, and most notably, for termite control.[3][4][5][6] The Velsicol Chemical Corporation was the sole manufacturer of chlordane in the U.S.[4]

Concerns over its environmental persistence, bioaccumulation, and potential adverse health effects, including a risk of cancer, led the U.S. Environmental Protection Agency (EPA) to begin restricting its use.[4][7] In 1978, the EPA banned the use of chlordane on food crops.[4][7] By 1983, most other uses were phased out, with the exception of termite control.[5] Finally, in 1988, all commercial use of chlordane in the United States was banned.[3][4][5][6] Despite the ban, chlordane's persistence in the environment means that exposure can still occur, primarily through contaminated soil and indoor air in homes previously treated for termites.[7] It is estimated that over 30 million homes in the U.S. were treated with chlordane for termite control.[5]

Quantitative Data on Production, Use, and Environmental Levels

Table 1: Estimated Production and Use of Technical Chlordane in the United States

| Year(s) | Estimated Amount | Primary Use(s) | Reference |

| 1974 | 9.5 million kg produced | Agriculture (corn, citrus), Termite Control, Home & Garden | [2] |

| Mid-1970s | Usage Breakdown: 35% termite control, 30% home lawn & garden, 28% agricultural crops, 7% turf & ornamentals | Multiple | [8] |

| 1980 | < 4500 tonnes used | Primarily Termite Control | [1] |

| 1986 | 1800 tonnes used (approx. 4 million pounds) | Termite Control | [1][4] |

| Post-1988 | Banned in the U.S. | N/A | [3][4][5][6] |

| Total Estimated Application (over 40 years) | 200 million pounds | Multiple | [7] |

Table 2: Environmental Concentrations of Chlordane

| Medium | Location/Context | Concentration Range | Reference |

| Soil | Around foundations of treated homes | 22 to 2,540 ppm | [9] |

| Soil | National Soils Monitoring Program (1970) | 0.01 - 13.34 mg/kg | [2] |

| Indoor Air | Homes treated for termites | < 1 to 610,000 ng/m³ | [7] |

| Water | Groundwater near NPL hazardous waste sites | 0.02 to 830 ppb | |

| Fish | National Pesticide Monitoring Program (1967-68) | Generally < 0.5 mg/kg | [2] |

| Human Adipose Tissue | National study (1972-1983) | Average oxychlordane (B150180) levels around 100 ppb | [7] |

Key Experimental Protocols

The toxicological evaluation of technical chlordane has involved a range of experimental studies. Below are detailed methodologies for key types of experiments cited in the scientific literature.

Determination of Chlordane in Environmental Samples

Objective: To quantify the concentration of chlordane isomers in various environmental media such as water, soil, and biological tissues.

Methodology (based on Gas Chromatography with Electron Capture Detection - GC/ECD):

-

Sample Extraction:

-

Water: Liquid-liquid extraction with a nonpolar solvent like hexane.

-

Soil/Sediment: Soxhlet extraction or sonication with a solvent mixture such as isopropanol/hexane.

-

Biological Tissues (e.g., fish): Homogenization and extraction with a solvent like pentane, followed by lipid removal through techniques like gel permeation chromatography or acetonitrile/pentane partitioning.[3]

-

-

Extract Cleanup: The crude extract is treated to remove interfering co-extracted substances. A common method is a sulfuric acid wash, which oxidizes many interfering compounds while leaving the stable chlordane molecules intact.[3] Alternatively, column chromatography using adsorbents like Florisil or alumina (B75360) can be employed.[10]

-

Concentration: The cleaned extract is carefully evaporated to a smaller, known volume to concentrate the analytes.

-

Analysis by GC/ECD:

-

An aliquot of the concentrated extract is injected into a gas chromatograph.

-

The sample is vaporized and carried by an inert gas through a capillary column (e.g., coated with OV-17 or SE-30).[3] The different components of the technical chlordane mixture separate based on their boiling points and interactions with the column's stationary phase.

-

As each component elutes from the column, it is detected by an electron capture detector (ECD), which is highly sensitive to halogenated compounds like chlordane.

-

The identity of the peaks is confirmed by comparing their retention times to those of known chlordane standards.

-

-

Quantification: The concentration of each chlordane component is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from analyzing standards of known concentrations.

-

Confirmation (Optional but Recommended): Gas Chromatography-Mass Spectrometry (GC/MS) can be used to confirm the identity of the detected compounds based on their unique mass spectra.[3]

Acute Oral Toxicity (LD50) Determination in Rodents

Objective: To determine the median lethal dose (LD50) of technical chlordane when administered orally to a test animal population (typically rats or mice).

Methodology (based on OECD Test Guideline 401, now largely replaced by alternative methods):

-

Test Animals: Healthy, young adult rodents of a specific strain (e.g., Wistar rats) are acclimatized to laboratory conditions.

-

Dose Preparation: Technical chlordane is dissolved or suspended in a suitable vehicle (e.g., corn oil). A range of graded doses is prepared.

-

Administration: Animals are fasted overnight. A single dose of the chlordane preparation is administered to each animal via oral gavage. A control group receives only the vehicle.

-

Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a specified period (typically 14 days). Observations include changes in behavior, appearance, and physiological functions (e.g., tremors, convulsions).

-

Data Collection: The number of animals that die in each dose group within the observation period is recorded.

-

LD50 Calculation: The LD50 value, the dose estimated to be lethal to 50% of the animals, is calculated using appropriate statistical methods (e.g., probit analysis).

In Vitro Assessment of Neurotoxicity

Objective: To investigate the direct effects of chlordane on neuronal function, particularly its interaction with the GABA-A receptor.

Methodology (using patch-clamp electrophysiology on cultured neurons or oocytes expressing GABA-A receptors):

-

Cell Preparation: Primary neurons are cultured, or oocytes are injected with cRNA encoding the subunits of the GABA-A receptor.

-

Electrophysiological Recording: A glass micropipette filled with a conductive solution is used to form a high-resistance seal with the cell membrane (whole-cell patch-clamp). This allows for the measurement of ion currents flowing across the cell membrane.

-

GABA Application: Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is applied to the cell, causing the opening of the GABA-A receptor's chloride channel and an inward flow of chloride ions, which can be measured as an electrical current.

-

Chlordane Application: Chlordane is applied to the cell in the presence of GABA.

-

Data Analysis: The effect of chlordane on the GABA-induced current is measured. A reduction in the current indicates that chlordane is inhibiting the function of the GABA-A receptor. The dose-response relationship can be determined by applying different concentrations of chlordane.

Signaling Pathways and Mechanisms of Toxicity

Technical chlordane exerts its toxicity through multiple mechanisms, primarily targeting the nervous system, but also affecting the liver and endocrine system.

Neurotoxicity via GABA-A Receptor Antagonism

The primary mechanism of chlordane-induced neurotoxicity is its action as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A receptor. By binding to a site within the receptor's chloride channel, chlordane blocks the influx of chloride ions that normally occurs when GABA binds to the receptor. This inhibition of GABAergic neurotransmission leads to a state of hyperexcitability in the central nervous system, manifesting as tremors, convulsions, and in severe cases, death.

Caption: Chlordane's antagonism of the GABA-A receptor, leading to neurotoxicity.

Induction of Oxidative Stress

Chlordane and its metabolites can induce oxidative stress in cells, particularly in the liver. This involves the generation of reactive oxygen species (ROS) that can damage cellular components like lipids, proteins, and DNA. This oxidative damage is a potential mechanism for chlordane's hepatotoxicity.

Caption: Chlordane-induced oxidative stress pathway leading to cellular damage.

Endocrine Disruption

Chlordane is also recognized as an endocrine-disrupting chemical (EDC). It can interfere with the body's hormonal systems, potentially affecting development, reproduction, and metabolism. For example, chlordane has been shown to interact with androgen receptors.

Caption: Chlordane's interference with endocrine signaling pathways.

Conclusion

The history of technical chlordane serves as a critical case study in environmental science and toxicology. Its effectiveness as a pesticide was overshadowed by its profound and lasting impact on the environment and potential risks to human health. For researchers today, understanding the legacy of chlordane—from its widespread use to its molecular mechanisms of toxicity—provides valuable context for the development of safer and more sustainable chemical technologies and for the ongoing assessment of risks associated with persistent organic pollutants.

References

- 1. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Chlordane (EHC 34, 1984) [inchem.org]

- 3. tandfonline.com [tandfonline.com]

- 4. govinfo.gov [govinfo.gov]

- 5. Chlordane - Wikipedia [en.wikipedia.org]

- 6. orkin.com [orkin.com]

- 7. nationalacademies.org [nationalacademies.org]

- 8. Chlordane | C10H6Cl8 | CID 11954021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dtsc.ca.gov [dtsc.ca.gov]

- 10. publications.iarc.who.int [publications.iarc.who.int]

Technical Guide: cis-Chlordane (CAS No. 5103-71-9)

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

This section provides fundamental identification and property data for cis-Chlordane.

| Property | Value | Source(s) |

| CAS Number | 5103-71-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₆Cl₈ | [1][3][4][5][7][8] |

| Molecular Weight | 409.78 g/mol | [3][5][7][8] |

| Synonyms | α-Chlordane, cis-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methanoindene | [1][2] |

| Physical Description | Solid | [1] |

Toxicological Profile & Signaling Pathways

This compound is a persistent organochlorine pesticide known for its neurotoxic and mito-toxic effects.[9][10] Its mechanisms of action primarily involve the disruption of central nervous system signaling and the impairment of mitochondrial function.

Antagonism of GABA-A Receptor Signaling

A primary mechanism of this compound's neurotoxicity is its role as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A receptor.[9][11] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system.[11] By binding to the GABA-A receptor, this compound blocks the influx of chloride ions, leading to a state of neuronal hyperexcitability and resulting in symptoms such as tremors and convulsions.[11]

Induction of Mitochondrial Dysfunction

Recent studies have revealed that this compound induces a phenotype in motor neurons similar to that observed in Amyotrophic Lateral Sclerosis (ALS), which is characterized by significant mitochondrial perturbations.[9][12][13] This toxicity is independent of its GABA-A antagonism.[9][12][13] Exposure to this compound leads to increased production of reactive oxygen species (ROS), a decrease in the oxygen consumption rate (OCR), and a loss of mitochondrial membrane potential.[9][12][13]

Experimental Protocols & Methodologies

The investigation of this compound's toxicological effects employs a range of in vitro and in vivo experimental techniques.

Assessment of Neurotoxicity

-

Electrophysiology : Patch-clamp techniques are utilized on cultured neurons to measure the effects of this compound on GABA-A receptor-mediated currents. A reduction in the amplitude of GABA-evoked chloride currents in the presence of this compound provides evidence of its antagonistic activity.

-

Animal Behavioral Studies : Rodent models are exposed to this compound, and behavioral endpoints such as the onset of tremors, convulsions, and changes in motor activity are quantified to assess neurotoxicity.[14]

Evaluation of Mitochondrial Function

-

High-Resolution Respirometry : The oxygen consumption rate (OCR) of isolated mitochondria or intact cells is measured using instruments like the Seahorse XF Analyzer.[15] A decrease in basal and maximal respiration following this compound exposure indicates impaired mitochondrial function.[15]

-

Fluorescent Probe-Based Assays :

-

Reactive Oxygen Species (ROS) Detection : Cells are incubated with fluorescent probes such as CellROX® Green or MitoSOX™ Red, which fluoresce upon oxidation by ROS. An increase in fluorescence intensity, quantified by flow cytometry or fluorescence microscopy, indicates elevated oxidative stress.

-

Mitochondrial Membrane Potential (ΔΨm) Measurement : Dyes like Tetramethylrhodamine, Methyl Ester (TMRM) accumulate in healthy mitochondria with a high membrane potential. A decrease in TMRM fluorescence intensity signifies a loss of mitochondrial membrane potential.

-

Lysosomal Content Analysis : Stains like LysoTracker™ are used to assess lysosomal mass, which can increase as part of the cellular stress response to mitochondrial dysfunction.[16][17]

-

Experimental Workflow for Assessing Mitochondrial Toxicity

The following diagram outlines a typical workflow for investigating the effects of this compound on mitochondrial function in a cell-based model.

References

- 1. This compound | C10H6Cl8 | CID 12303035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlordane - Wikipedia [en.wikipedia.org]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound CAS#: 5103-71-9 [m.chemicalbook.com]

- 6. This compound | CAS 5103-71-9 | LGC Standards [lgcstandards.com]

- 7. ððð -Chlordane (α) (unlabeled) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. This compound vial 25mg, analytical standard, (a isomer), Cerilliant 5103-71-9 [sigmaaldrich.com]

- 9. Exposure to the organochlorine pesticide this compound induces ALS-like mitochondrial perturbations in stem cell-derived motor neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of chlordane on hepatic mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. npic.orst.edu [npic.orst.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. HEALTH EFFECTS - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Cisplatin-induced mitochondrial dysfunction is associated with impaired cognitive function in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Exposure to the organochlorine pesticide this compound induces ALS-like mitochondrial perturbations in stem cell-derived motor neurons | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the Environmental Degradation Pathways of cis-Chlordane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation pathways of cis-chlordane, a persistent organic pollutant. The document details the mechanisms of biodegradation, photodegradation, and chemical degradation, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key analytical methods are provided, alongside visualizations of degradation pathways and experimental workflows to facilitate understanding.

Introduction to this compound and its Environmental Fate

Chlordane (B41520) is a chlorinated cyclodiene insecticide that was widely used for termite control and on agricultural crops until its ban in many countries due to its persistence and adverse health effects. Technical chlordane is a complex mixture of various compounds, with this compound and trans-chlordane (B41516) being two of the major isomers. This compound is known for its resistance to degradation, leading to its long-term presence in the environment and bioaccumulation in food chains. Understanding its degradation pathways is crucial for assessing its environmental risk and developing remediation strategies.

Biodegradation of this compound

Microbial activity is a primary driver of this compound degradation in soil and sediment. The process can occur under both aerobic and anaerobic conditions, although rates and end-products often differ.

Aerobic Biodegradation

Under aerobic conditions, microorganisms, particularly bacteria and fungi, can metabolize this compound. The degradation is often slow, and this compound is generally more resistant to aerobic breakdown than its trans-isomer.

The primary aerobic metabolic pathway involves oxidation. A key and persistent metabolite formed is oxychlordane . Other metabolites that have been identified include heptachlor (B41519) and 1,2-dichlorochlordene.

Anaerobic Biodegradation

Anaerobic degradation of this compound is a significant pathway in submerged soils and sediments. Under these conditions, reductive dechlorination is a key mechanism. In anaerobic environments, this compound can be transformed into various lesser-chlorinated compounds. Studies have shown that after an initial lag period, anaerobic microorganisms can degrade this compound, with residual amounts decreasing over time.

Photodegradation of this compound

Photodegradation is a significant abiotic pathway for the breakdown of this compound in the atmosphere and on surfaces exposed to sunlight.

In the atmosphere, this compound is degraded by photolysis and oxidation, with an estimated atmospheric half-life of approximately 1.3 days.[1] Photochemical reactions can lead to the formation of photo-cis-chlordane and other photoproducts. In solution, particularly in the presence of photosensitizers, UV irradiation can lead to the dechlorination of this compound.

Chemical Degradation of this compound

Abiotic chemical degradation of this compound in the environment, such as hydrolysis, is generally a slow process and considered less significant than biodegradation and photodegradation. Chlordane is stable to hydrolysis under typical environmental pH conditions.

Quantitative Data on this compound Degradation

The following tables summarize quantitative data related to the degradation of this compound from various studies.

Table 1: Half-life of Chlordane in Different Environmental Matrices

| Environmental Matrix | Isomer | Half-life | Conditions | Reference |

| Sandy Loam Soil | Technical Chlordane | 93.2 days | Cropped plots | [2] |

| Sandy Loam Soil | Technical Chlordane | 154 days | Fallow plots | [2] |

| Soil | Technical Chlordane | ~8 years | Biphasic degradation, initial phase | [3] |

| Atmosphere | Technical Chlordane | 1.3 days | Reaction with hydroxyl radicals | [1] |

| River Water | Technical Chlordane | > 8 weeks | 85% remaining after 8 weeks | [1] |

Table 2: Anaerobic Biodegradation of Chlordane in River Sediment

| Compound | Incubation Time | Degradation Rate | Conditions | Reference |

| This compound | 20 weeks | 0.0% to 12.0% | Anaerobic, dark, 30°C | [4] |

| trans-Chlordane | 20 weeks | 0.0% to 33.0% | Anaerobic, dark, 30°C | [4] |

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and its degradation products in environmental samples.

Sample Extraction and Cleanup

Objective: To extract chlordane and its metabolites from soil, sediment, or water samples and remove interfering substances prior to analysis.

Materials:

-

Soxhlet extraction apparatus or Pressurized Fluid Extraction (PFE) system

-

Solvents: Dichloromethane (B109758), hexane (B92381), acetone (B3395972) (pesticide residue grade)

-

Anhydrous sodium sulfate (B86663)

-

Florisil or silica (B1680970) gel for column chromatography

-

Gel Permeation Chromatography (GPC) system (optional)

-

Rotary evaporator or nitrogen evaporator

Protocol for Soil/Sediment Extraction (Soxhlet):

-

Air-dry the soil or sediment sample and sieve to remove large debris.

-

Mix the sample with anhydrous sodium sulfate to remove residual water.

-

Place the sample in a Soxhlet thimble.

-

Extract the sample with a mixture of hexane and acetone (1:1 v/v) for 16-24 hours.

-

Concentrate the extract using a rotary evaporator.

-

Perform cleanup using a Florisil or silica gel column to remove polar interferences. Elute with solvents of increasing polarity.

-

The cleaned extract is then concentrated under a gentle stream of nitrogen before instrumental analysis.

Protocol for Water Extraction (Liquid-Liquid Extraction):

-

Acidify the water sample to the appropriate pH.

-

Extract the sample with dichloromethane in a separatory funnel.

-

Collect the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the extract using a rotary evaporator.

-

Proceed with cleanup as described for soil/sediment extracts.

Instrumental Analysis

Objective: To identify and quantify this compound and its metabolites in the cleaned extracts.

Instrumentation:

-

Gas Chromatograph (GC) with either an Electron Capture Detector (ECD) or a Mass Spectrometer (MS). A Triple Quadrupole Mass Spectrometer (GC-MS/MS) is recommended for higher selectivity and sensitivity.

GC-MS/MS Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp 1: 10 °C/min to 180 °C.

-

Ramp 2: 5 °C/min to 280 °C, hold for 10 minutes.

-

-

MS Interface Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor and product ions for this compound and its metabolites should be selected.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a typical experimental workflow.

Caption: Environmental degradation pathways of this compound.

Caption: Experimental workflow for this compound analysis.

References

Microbial Metabolism of cis-Chlordane in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial metabolism of cis-chlordane, a persistent organochlorine pesticide, in the soil environment. It details the microorganisms involved, metabolic pathways, degradation kinetics, and the experimental protocols used for investigation.

Introduction

Chlordane (B41520), a persistent organic pollutant (POP), was extensively used as a pesticide for agricultural and domestic purposes until its ban in most countries.[1] Technical-grade chlordane is a complex mixture of over 140 compounds, with this compound (α-chlordane) and trans-chlordane (B41516) (γ-chlordane) being two of its major and most stable isomers.[2][3] Due to its chemical stability and hydrophobicity, chlordane persists in the soil for decades, posing significant environmental and health risks, including potential carcinogenicity.[2][4] The microbial degradation of chlordane is a critical process for its natural attenuation in contaminated soils. This guide focuses on the aerobic and anaerobic metabolic pathways of this compound, highlighting the key microbial players and the current state of research.

Microbial Degradation of this compound

The biodegradation of chlordane in soil is a slow process, influenced by factors such as soil type, organic matter content, and the presence of competent microbial populations.[5][6] While chlordane is generally recalcitrant, several bacterial and fungal species have demonstrated the ability to metabolize its components.

Aerobic Metabolism

Aerobic conditions generally favor the microbial degradation of chlordane. Several actinobacteria, particularly from the genera Nocardiopsis and Streptomyces, have been identified as potent chlordane degraders.

-

Nocardiopsis sp. : A strain of Nocardiopsis isolated from chlordane-treated soil was found to metabolize both cis- and trans-chlordane into a variety of more polar compounds.[5][6][7] Key metabolites identified include dichlorochlordene, oxychlordane (B150180), heptachlor (B41519), heptachlor endo-epoxide, chlordene (B1668713) chlorohydrin, and 3-hydroxy-trans-chlordane.[5][7]

-

Streptomyces sp. : Various strains of Streptomyces isolated from pesticide-contaminated soils have shown significant capabilities in degrading technical-grade chlordane when supplied as the sole carbon source.[2][8] These strains can achieve substantial removal of chlordane from both liquid cultures and soil matrices.[8]

-

Phanerochaete chrysosporium : This white-rot fungus has been shown to extensively degrade and even mineralize chlordane to CO2.[5][6] In soil cultures, it was responsible for 28% degradation and 14.9% mineralization over 60 days.[5][6]

Anaerobic Metabolism

The degradation of chlordane under anaerobic conditions is considerably slower than in aerobic environments. Some studies have reported that chlordane does not degrade under anaerobic conditions in flooded soils.[5][6] However, other research has demonstrated slow anaerobic biodegradation in river sediments, with an initial lag phase of approximately four weeks.[5][6]

Metabolic Pathways of this compound

The microbial metabolism of this compound involves a series of enzymatic reactions, including oxidation, dechlorination, and hydrolysis. While the complete pathways are not fully elucidated for all microorganisms, a proposed aerobic pathway based on identified metabolites from Nocardiopsis sp. is presented below. The initial steps likely involve oxidation reactions catalyzed by mono- or dioxygenase enzymes.

Caption: Proposed aerobic degradation pathway of this compound by Nocardiopsis sp.

Quantitative Data on this compound Degradation

The rate of microbial degradation of chlordane varies significantly depending on the microbial strain, environmental conditions, and matrix. The following table summarizes key quantitative data from various studies.

| Microorganism/System | Condition | Matrix | Initial Concentration | Duration | Degradation/Removal | Mineralization (to CO2) | Reference |

| Phanerochaete chrysosporium | Aerobic | Inoculated Soil | Not Specified | 60 days | 28% | 14.9% | [5],[6] |

| Phanerochaete chrysosporium | Aerobic | Liquid Culture | Not Specified | 30 days | 36.8% | 9.4% | [5],[6] |

| Streptomyces sp. A5 | Aerobic | Soil | 16.6 mg/L equivalent | 28 days | 56% (of γ-chlordane) | Not Reported | [2],[8] |

| Streptomyces sp. (6 strains) | Aerobic | Liquid Medium | 16.6 mg/L | 24 hours | 97% - 99.8% | Not Reported | [8] |

| Indigenous Microbes | Anaerobic | River Sediment | Not Specified | 20 weeks | 12% (of this compound) | Not Reported | [5],[6] |

| Natural Attenuation | Field | Soil | 1818 g applied | 38 years | 71.8% | Not Reported | [3] |

Experimental Protocols

Investigating the microbial metabolism of this compound requires robust experimental designs and sensitive analytical techniques. Below are outlines of key protocols.

Soil Microcosm Study for Biodegradation Assessment

This protocol describes a typical laboratory experiment to assess the biodegradation of this compound in soil by a specific microbial inoculum.

-

Soil Preparation :

-

Collect soil from a relevant site. Sieve (e.g., 2 mm mesh) to remove large debris and homogenize.

-

Sterilize a portion of the soil (e.g., by autoclaving) to be used for abiotic controls.

-

Characterize soil properties (pH, organic matter content, texture).

-

-

Microcosm Setup :

-

Weigh a defined amount of soil (e.g., 50 g) into sterile glass containers (e.g., 250 mL flasks).

-

Spike the soil with a known concentration of this compound dissolved in a suitable solvent (e.g., acetone). Allow the solvent to evaporate completely in a fume hood.

-

Prepare experimental groups (non-sterile soil + inoculum), biotic controls (non-sterile soil, no inoculum), and abiotic controls (sterile soil, no inoculum).

-

Inoculate the experimental groups with a pre-grown culture of the test microorganism (e.g., Streptomyces sp.) to a target cell density.

-

Adjust the moisture content of all microcosms to a specific level (e.g., 60% of water holding capacity).

-

-

Incubation :

-

Incubate all microcosms in the dark at a constant temperature (e.g., 30°C) for a defined period (e.g., 60 days).[2]

-

Periodically sacrifice replicate microcosms from each group at specific time points (e.g., 0, 7, 14, 28, 60 days) for analysis.

-

-

Analysis :

-

Extract chlordane and its metabolites from the soil samples at each time point.

-

Analyze the extracts using GC-ECD or GC-MS to quantify the parent compound and identify/quantify metabolites.

-

Calculate the percentage of degradation over time, accounting for any losses in the abiotic controls.

-

Analytical Method: Extraction and GC-MS Analysis

This protocol details the extraction and analysis of chlordane residues from soil.

-

Sample Extraction (Pressurized Fluid Extraction - EPA Method 3545A) :[1]

-

Mix approximately 10 g of the soil sample with a drying agent (e.g., anhydrous sodium sulfate).

-

Place the mixture into an extraction cell.

-

Extract the sample using an automated pressurized fluid extraction system with a suitable solvent mixture (e.g., acetone/hexane 1:1 v/v).

-

Collect the extract.

-

-

Extract Cleanup (if necessary) :

-

For soils with high organic content, cleanup may be required to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) cartridges (e.g., Florisil or C18).

-

Concentrate the cleaned extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

-

GC-MS Analysis (based on EPA Method 8270) :[9]

-

Instrument : Gas chromatograph coupled with a mass spectrometer.

-

Column : A non-polar capillary column (e.g., HP-5MS).[8]

-

Injection : Inject 1-2 µL of the final extract into the GC.

-

Temperature Program : Set an appropriate oven temperature program to separate this compound from its isomers and metabolites (e.g., initial 100°C, ramp to 280°C).[8]

-

Detection : Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for this compound and its expected metabolites.

-

Quantification : Create a calibration curve using certified standards. Quantify the compounds in the samples by comparing their peak areas to the calibration curve.

-

Caption: A typical workflow for studying this compound microbial degradation in soil.

Conclusion

The microbial metabolism of this compound in soil is a complex process mediated by a limited range of specialized microorganisms, primarily under aerobic conditions. Actinobacteria like Nocardiopsis and Streptomyces are key players capable of transforming chlordane into various oxidized and dechlorinated metabolites. However, degradation rates are generally slow, and persistent metabolites like oxychlordane can be formed. Further research is needed to fully elucidate the enzymatic mechanisms, identify the genes involved, and optimize conditions for the bioremediation of chlordane-contaminated sites. The protocols and data presented in this guide provide a foundation for researchers to design and execute further studies in this critical area of environmental science.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. mdpi.com [mdpi.com]

- 5. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

Photodegradation of cis-Chlordane in Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the photodegradation of cis-chlordane in aqueous environments. Chlordane (B41520), a persistent organochlorine pesticide, has been the subject of numerous environmental studies. However, research specifically detailing its photochemical fate in water is notably limited. This document synthesizes the available, albeit scarce, information on the photodegradation products, potential reaction pathways, and the experimental methodologies relevant to studying this process. It is important to note that much of the existing data is derived from studies conducted in organic solvents or non-aqueous systems, and its direct extrapolation to aqueous environments should be approached with caution. This guide highlights these knowledge gaps and aims to provide a foundational resource for researchers in this field.

Introduction

This compound is a major component of technical chlordane, a broad-spectrum insecticide used extensively from the 1940s until its ban in many countries in the 1980s.[1][2] Due to its chemical stability and hydrophobicity, chlordane is highly persistent in the environment and is known to bioaccumulate.[1][2] Photodegradation is a key environmental process that can lead to the transformation of such persistent organic pollutants. Understanding the photodegradation products of this compound in water is crucial for assessing its environmental risk, as these transformation products may have different toxicological profiles than the parent compound.

Despite its importance, the photodegradation of chlordane in water has not been extensively studied.[3][4] The primary challenges include its low water solubility and a general resistance to degradation in aqueous media.[5] This guide will present the current state of knowledge, drawing from the limited available literature.

Photodegradation Products of this compound

Direct quantitative data on the photodegradation products of this compound in pure water is largely unavailable in the reviewed scientific literature. Most studies have been conducted in organic solvents such as ethanol (B145695) or dioxane-water mixtures to overcome its low aqueous solubility.[6][7] These studies suggest several potential transformation products that may also be relevant in aqueous systems, primarily involving photoisomerization and dechlorination.

Table 1: Potential Photodegradation Products of this compound Identified in Non-Aqueous or Mixed-Solvent Studies

| Product Class | Specific Product(s) | Notes |

| Photoisomers | Photo-cis-chlordane (cage isomer) | The most commonly reported photoproduct, formed through intramolecular rearrangement.[3] |

| Dechlorination Products | Di-dechlorinated products | The specific isomers are not consistently detailed across studies. This process involves the removal of chlorine atoms.[6] |

| Reduction Products | Photoreduction at the vinylic group | Observed in a dioxane-water solvent, suggesting a potential pathway in the presence of a hydrogen donor.[7] |

It is critical to emphasize that the formation and distribution of these products in a purely aqueous environment may differ significantly due to the different reaction conditions.

Proposed Photodegradation Pathway

Based on the products identified in various studies, a generalized photodegradation pathway for this compound can be proposed. The primary reaction appears to be an intramolecular photoisomerization to form a more stable "cage" structure, known as photo-cis-chlordane.[3] A secondary pathway may involve reductive dechlorination.

Caption: Proposed photodegradation pathways of this compound.

Experimental Protocols

A standardized and detailed experimental protocol for the photodegradation of this compound in water is not available in the literature. However, based on general practices for studying the photolysis of hydrophobic organic compounds in aqueous solutions, a representative methodology can be outlined. A significant challenge in such experiments is achieving a sufficient concentration of the hydrophobic compound in the aqueous phase to allow for the detection and quantification of photoproducts. This often necessitates the use of a co-solvent or surfactant, which can influence the photodegradation process.

A. Preparation of Aqueous Solution:

-

Due to the low water solubility of this compound (approximately 0.1 mg/L), a stock solution is typically prepared in a water-miscible organic solvent (e.g., acetone, acetonitrile).

-

The stock solution is then spiked into purified water (e.g., deionized, Milli-Q) to create the desired experimental concentration. The volume of the organic solvent should be kept to a minimum (typically <0.1% v/v) to minimize co-solvent effects.

-

Alternatively, a surfactant like Triton X-114 can be used to increase the apparent solubility of chlordane in water, as has been done for trans-chlordane (B41516) studies.[8]

B. Irradiation Conditions:

-

Light Source: A high-pressure mercury lamp, a xenon lamp with filters to simulate sunlight, or UV lamps emitting at specific wavelengths (e.g., 254 nm) can be used. The spectral output and intensity of the light source should be well-characterized.

-

Reaction Vessel: Quartz vessels are required for experiments using UV light below 300 nm due to their UV transparency. For simulated sunlight, borosilicate glass can be used.

-

Temperature Control: The reaction vessel should be maintained at a constant temperature using a water bath or other cooling system.

-

Controls: Dark controls (reaction vessels wrapped in aluminum foil) should be run in parallel to account for any degradation not induced by light (e.g., hydrolysis).

C. Sample Collection and Preparation:

-

Aliquots of the reaction solution are collected at various time intervals.

-

For each sample, an internal standard is added.

-

The analytes (this compound and its photoproducts) are extracted from the aqueous matrix using liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., hexane, dichloromethane) or solid-phase extraction (SPE).

D. Analytical Determination:

-

The extracts are concentrated and analyzed, typically by gas chromatography coupled with mass spectrometry (GC-MS) for the identification and quantification of the parent compound and its degradation products. An electron capture detector (GC-ECD) can also be used for sensitive quantification of chlorinated compounds.

The following diagram illustrates a generalized workflow for such an experiment.

Caption: Generalized experimental workflow for photodegradation studies.

Knowledge Gaps and Future Research

The photodegradation of this compound in water remains a significant area of uncertainty in environmental chemistry. The primary knowledge gaps include:

-

Lack of Quantitative Data: There is a pressing need for studies that determine the quantum yields, reaction rate constants, and product distribution of this compound photodegradation in pure water.

-

Influence of Environmental Factors: The effects of water matrix components such as dissolved organic matter (DOM), nitrate, and bicarbonate on the photodegradation pathways and rates are unknown. These components can act as photosensitizers or quenchers, significantly altering the fate of the compound.

-

Toxicity of Photoproducts: The toxicological profiles of the potential photodegradation products, such as photo-cis-chlordane, in aquatic organisms are not well established.

Future research should focus on addressing these gaps through carefully designed laboratory experiments under environmentally relevant conditions. The development of advanced analytical techniques will be crucial for the detection and characterization of trace-level photoproducts in complex aqueous matrices.

Conclusion

While the photodegradation of this compound has been investigated in various media, there is a clear and significant lack of data pertaining to its fate in aqueous environments. The available evidence suggests that photoisomerization to photo-cis-chlordane and dechlorination are plausible degradation pathways. However, without dedicated studies in water, the environmental relevance of these pathways and the rates at which they occur remain speculative. This technical guide serves to summarize the limited existing knowledge and to highlight the critical need for further research to fully understand the environmental fate of this persistent pollutant.

References

- 1. npic.orst.edu [npic.orst.edu]

- 2. Chlordane - Wikipedia [en.wikipedia.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. cdn.who.int [cdn.who.int]

- 6. researchgate.net [researchgate.net]

- 7. Chlordane | C10H6Cl8 | CID 11954021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Biodegradability and toxicity assessment of trans-chlordane photochemical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Toxicological Landscape: A Deep Dive into the Toxicokinetics and Metabolism of cis-Chlordane in Rats

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicokinetics and metabolism of cis-Chlordane, a primary component of the organochlorine pesticide chlordane (B41520), with a specific focus on studies conducted in rat models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for assessing its potential health risks and for the development of strategies to mitigate its toxic effects.

Absorption and Distribution

Following oral administration, this compound is readily absorbed from the gastrointestinal tract in rats.[1][2] The lipophilic nature of chlordane facilitates its distribution into various tissues, with a pronounced accumulation in adipose tissue.[3][4]

Initial distribution after a single oral dose leads to the highest concentrations of radioactivity (from radiolabeled this compound) in the liver and kidneys within hours of administration.[3][5] Subsequently, a redistribution occurs, leading to long-term storage in fat.[2][3] Studies have shown that tissue levels of radioactivity increase with the dose, and the highest concentrations are consistently found in fat, followed by the liver, kidney, brain, and muscle.[3][5]

Table 1: Tissue Distribution of Radioactivity in Rats Following a Single Oral Dose of a 3:1 Mixture of Radiolabeled cis- and trans-Chlordane

| Tissue | Relative Concentration |

| Fat | Highest |

| Liver | High |

| Kidney | Moderate |

| Brain | Low |

| Muscle | Low |

Source: Barnett and Dorough, 1974[3][5]

Metabolism

The metabolism of this compound in rats is a complex process involving a series of oxidative reactions primarily mediated by cytochrome P450 (CYP) enzymes, particularly the CYP2B and CYP3A families.[4][6] This biotransformation leads to the formation of several metabolites, some of which are more persistent and potentially more toxic than the parent compound.

Two major metabolic pathways for this compound have been identified in rats:

-

Pathway 1: Formation of Oxychlordane (B150180): A significant pathway involves the formation of dichlorochlordene and subsequently oxychlordane.[1][7] Oxychlordane is a persistent and toxic metabolite that accumulates in adipose tissue.[1][6]

-

Pathway 2: Direct Hydroxylation: Another major route for this compound involves direct hydroxylation to produce metabolites such as 1-exo-hydroxydihydrochlordenes and 1,2-trans-dihydroxydihydrochlordene.[7]

The following diagram illustrates the primary metabolic pathways of this compound in rats.

Excretion

The primary route of excretion for this compound and its metabolites in rats is through the feces, accounting for 70-90% of the administered dose within seven days of a single oral administration.[5] Biliary excretion is a significant contributor to the fecal elimination of chlordane and its metabolites.[3] Urinary excretion plays a minor role, accounting for only 2-8% of the administered dose.[5] Studies have shown that the cis-isomer is eliminated more rapidly than the trans-isomer.[5]

Table 2: Excretion of Radiolabeled Chlordane in Rats Following a Single Oral Dose

| Route of Excretion | Percentage of Administered Dose |

| Feces | 70-90% |

| Urine | 2-8% |

Source: Barnett and Dorough, 1974[5]

Experimental Protocols

The understanding of this compound toxicokinetics and metabolism has been largely shaped by studies utilizing radiolabeled compounds in rat models. A typical experimental workflow is outlined below.

Animal Models and Dosing

-

Species: Male Sprague-Dawley or Wistar rats are commonly used.

-

Dosing: Radiolabeled (e.g., ¹⁴C) this compound is administered, typically via oral gavage, to allow for tracing the compound and its metabolites. Doses in studies have ranged from 0.05 to 10 mg/kg body weight.[3][5]